![molecular formula C21H21FN2O4 B2512728 Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 329929-32-0](/img/structure/B2512728.png)
Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Description
Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Radioprotective Activities
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate has been investigated for its potential in antioxidant and radioprotective applications. A study conducted by Mohan et al. (2014) synthesized this compound through a Biginelli three-component cyclocondensation reaction. The synthesized compound exhibited significant in vitro antioxidant activity and demonstrated radioprotection properties in vivo using a Drosophila melanogaster model. The compound reduced oxidative stress caused by ionizing e-beam radiation in the treated flies, indicating its potential in mitigating radiation-induced damage (Mohan, B. J., Sarojini, B., Narayana, B., Sanjeev, G., & Sreepada, K., 2014).
Antimicrobial Activities
The compound has also been explored for its antimicrobial properties. A study by Sarvaiya et al. (2019) involved the synthesis of novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included the ethyl-4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, with the structures being recognized through analytical and spectral studies. The study highlighted the potential antimicrobial efficacy of these compounds (Sarvaiya, N., Gulati, S., & Patel, H., 2019).
Thermodynamic Properties
The compound's thermodynamic properties have been another area of interest. A study focused on the combustion energies of esters, including ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was conducted. The study measured the enthalpies of combustion, formation, fusion, vaporization, and sublimation of the compounds, providing valuable data for understanding their physical and chemical properties (Klachko, O., Matiychuk, V., Sobechko, I., Serheyev, V., & Tishchenko, N., 2020).
Antitubercular Agents
Interestingly, the compound has also been explored for its potential as an antitubercular agent. Trivedi et al. (2010) synthesized a small library of dihydropyrimidines, including ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and evaluated them against Mycobacterium tuberculosis. The study found two compounds to be highly effective in vitro, showcasing the potential of such compounds in treating tuberculosis (Trivedi, A., Bhuva, V. R., Dholariya, B. H., Dodiya, D., Kataria, V., & Shah, V., 2010).
properties
IUPAC Name |
ethyl 4-[4-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)15-6-10-17(11-7-15)28-12-14-4-8-16(22)9-5-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWEYWMEXVIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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